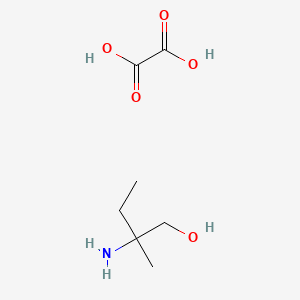
2-Amino-2-methylbutan-1-OL oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methylbutan-1-OL oxalate is a useful research compound. Its molecular formula is C7H15NO5 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Interaction Studies
Research has indicated that compounds structurally similar to 2-Amino-2-methylbutan-1-OL oxalate often exhibit interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may have binding affinities that could be explored for therapeutic applications. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions, providing insights into binding kinetics and affinities.
Potential Therapeutic Uses
There is growing interest in the potential use of this compound as a G protein-coupled receptor (GPCR) modulator. For instance, similar compounds have been investigated for their roles in treating conditions associated with striatal disorders. The design and synthesis of novel derivatives based on this scaffold have shown promise as selective agonists for GPCRs, which could lead to new therapeutic avenues for conditions like alcohol addiction .
Case Studies
Several studies have investigated the pharmacological potential of compounds related to this compound:
- GPR88 Agonists : Research on GPR88 agonists derived from similar scaffolds has shown that they can effectively reduce alcohol self-administration in animal models without affecting locomotor activity. This highlights the potential therapeutic application of such compounds in treating substance use disorders .
- Polymer Applications : The compound's properties may also lend themselves to applications in polymer science, particularly in developing materials for biomedical applications where biocompatibility is essential .
Eigenschaften
Molekularformel |
C7H15NO5 |
|---|---|
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
2-amino-2-methylbutan-1-ol;oxalic acid |
InChI |
InChI=1S/C5H13NO.C2H2O4/c1-3-5(2,6)4-7;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZLURDZPVARIZKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CO)N.C(=O)(C(=O)O)O |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















